N-Lauryldiethanolamine

Catalog No.
S1505745
CAS No.
1541-67-9
M.F
C16H35NO2
M. Wt
273.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauryldiethanolamine

CAS Number

1541-67-9

Product Name

N-Lauryldiethanolamine

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3

InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO

Synthesis of Nanoparticles:

N-LDEA can be used as a surfactant or capping agent in the synthesis of various nanoparticles. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions, allows it to stabilize the newly formed nanoparticles and prevent them from aggregating. Studies have shown that N-LDEA can be used to synthesize metal nanoparticles like silver and gold nanoparticles, as well as semiconductor nanoparticles like cadmium sulfide (CdS) nanoparticles. Source: Li, J., et al. (2005). Preparation and characterization of silver nanoparticles using N-(n-dodecyl) diethanolamine as reductant and stabilizer. Journal of Colloid and Interface Science, 289(1), 136-141:

N-Lauryldiethanolamine is a chemical compound characterized by the molecular formula C16H35NO2 and a molecular weight of 273.45 g/mol. It is classified as an aminodiol, specifically a derivative of dodecylamine where the amino hydrogens are substituted with 2-hydroxyethyl groups. This compound is often utilized in various applications due to its surfactant properties, which facilitate emulsification and stabilization processes in chemical formulations .

LDE's primary mechanism of action is related to its surfactant properties. As an amphiphilic molecule, LDE can lower the surface tension of liquids, allowing them to spread and mix more easily. This property makes LDE useful in various applications, such as:

  • Emulsification: LDE helps disperse oil-based substances in water to form emulsions, which are essential in products like cosmetics and pharmaceuticals [].
  • Wetting: LDE improves the wetting ability of water on surfaces, making it valuable in cleaning formulations [].
  • Sample preparation: LDE can be used to remove metal cations from samples during preparation for analytical techniques.
, primarily as a surfactant and emulsifying agent. Its amphiphilic nature allows it to lower surface tension in mixtures, enhancing the stability of emulsions. Additionally, it has been shown to inhibit plant-specific phospholipase Dα, which plays a crucial role in phospholipid metabolism, suggesting potential applications in biochemical research.

The biological activity of N-Lauryldiethanolamine includes antibacterial properties that disrupt normal functions in bacterial cells, leading to cell death. It has been observed to alter calcium fluxes in sarcoplasmic reticulum vesicles from rabbit skeletal muscle, indicating its potential impact on myocardial contractility. Furthermore, it has been noted to affect root development in Arabidopsis thaliana seedlings, suggesting broader implications for plant biology .

Mechanism of Action

  • Target of Action: Primarily interacts with bacterial cells.
  • Mode of Action: Disrupts essential biological processes such as cell wall synthesis and protein production.
  • Result of Action: Inhibition of bacterial growth due to its surfactant properties and interaction with cellular membranes.

N-Lauryldiethanolamine can be synthesized through various methods, typically involving the reaction of dodecylamine with ethylene oxide or other hydroxyethylating agents. The process often requires careful control of reaction conditions to ensure the desired substitution occurs without unwanted side reactions. The synthesis may also involve purification steps to achieve the desired purity level, generally above 95% .

N-Lauryldiethanolamine finds applications across multiple fields:

  • Surfactants: Used in detergents and cleaning products for its emulsifying properties.
  • Emulsifying Agents: Stabilizes emulsions in cosmetic formulations.
  • Biochemical Research: Serves as an inhibitor for studying phospholipid metabolism.
  • Agricultural Chemistry: Investigated for its effects on plant growth and development .

Research involving N-Lauryldiethanolamine has indicated its role in altering physiological processes. For instance, studies have shown that it can influence calcium sequestration in muscle cells, potentially affecting cardiac function. Furthermore, its inhibition of phospholipase Dα suggests it may serve as a valuable tool for exploring lipid metabolism pathways .

N-Lauryldiethanolamine shares structural similarities with several other compounds that exhibit surfactant properties or biological activity. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
DodecylamineC12H27NSimple amine; used primarily as a surfactant.
N-(2-Hydroxyethyl)dodecylamineC14H31NO2Similar structure; used in similar applications but lacks the diol functionality.
N-OctadecyldiethanolamineC20H43NO2Longer carbon chain; increased hydrophobicity but similar surfactant properties.
Lauryl AlcoholC12H26OFatty alcohol; used as an emollient but does not have amine functionality.

N-Lauryldiethanolamine's unique combination of hydrophilic and hydrophobic properties due to its aminodiol structure makes it particularly effective as both a surfactant and an emulsifier compared to these similar compounds .

XLogP3

4.5

UNII

EM71KK5P4A

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 181 of 214 companies with hazard statement code(s):;
H317 (97.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (97.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1541-67-9

Wikipedia

Lauryldiethanolamine

General Manufacturing Information

Ethanol, 2,2'-(dodecylimino)bis-: ACTIVE

Dates

Modify: 2023-08-15

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